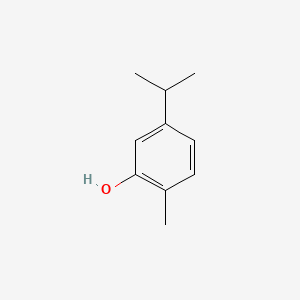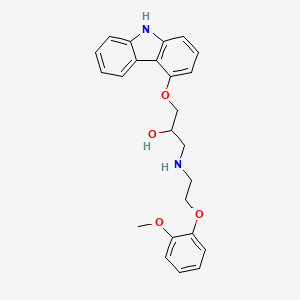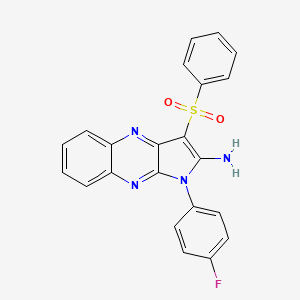
CAY10602
Übersicht
Beschreibung
CAY10602 is a synthetic compound known for its role as an activator of sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including aging and inflammation processes . The compound has the chemical name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine and a molecular formula of C22H15FN4O2S .
Wissenschaftliche Forschungsanwendungen
CAY10602 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the activation of sirtuin 1 and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis, inflammation, and aging.
Medicine: Explored for potential therapeutic applications in diseases related to inflammation and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 1
Wirkmechanismus
CAY10602 exerts its effects by activating sirtuin 1, a NAD±dependent deacetylase. This activation leads to the deacetylation of various target proteins, including transcription factors and enzymes involved in cellular metabolism. The compound suppresses the NF-κB-dependent induction of tumor necrosis factor-alpha by lipopolysaccharide in THP-1 cells, thereby reducing inflammation .
Similar Compounds:
Resveratrol: Another well-known activator of sirtuin 1, but with a different chemical structure.
SRT1720: A synthetic activator of sirtuin 1 with similar biological effects.
SRT2104: Another synthetic activator with enhanced potency compared to resveratrol.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows for potent activation of sirtuin 1 with minimal cytotoxicity. Its ability to suppress inflammation and modulate metabolic pathways makes it a valuable tool in research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CAY10602 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]quinoxaline structure. The process typically includes:
- Formation of the pyrrolo[2,3-b]quinoxaline core through cyclization reactions.
- Introduction of the phenylsulfonyl group via sulfonylation reactions.
- Addition of the 4-fluorophenyl group through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The compound is typically synthesized in a controlled environment to ensure consistency and quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVFDHRYKBBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365601 | |
| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374922-43-7 | |
| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CAY10602 acts as a selective activator of SIRT1, a NAD+-dependent deacetylase. [, , ] This activation leads to downstream effects like deacetylation of target proteins involved in various cellular processes, including inflammation, apoptosis, and mitochondrial function. [, ]
A: Research indicates that this compound exhibits anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome in microglia, specialized immune cells in the brain. [] This suppression, in turn, reduces the production of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuronal damage. [] This finding is particularly relevant in the context of neurodegenerative diseases like hepatic encephalopathy, where inflammation plays a critical role.
A: Yes, studies using a rat model of thioacetamide-induced hepatic encephalopathy have shown that this compound administration alleviates liver injury, reduces microglial activation and brain oxidative stress, improves neurological function, and enhances survival rates. [] Additionally, in vitro studies using HT22 cells (a mouse hippocampal neuronal cell line) suggest that this compound can protect neurons from the toxic effects of ammonia, a key contributor to neuronal damage in hepatic encephalopathy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



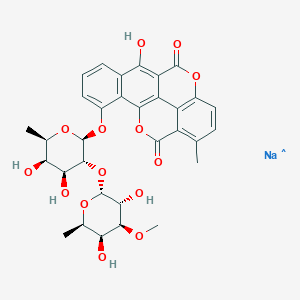

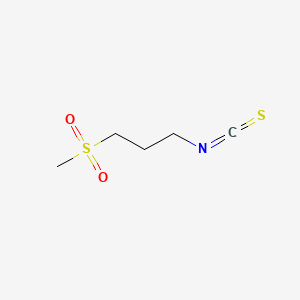


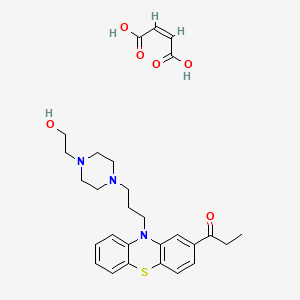
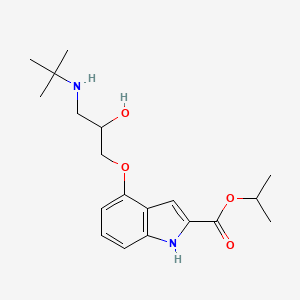
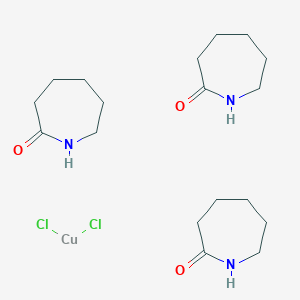


![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)
